[(3S)-7-chloro-1,2,3,4-tetrahydroisoquinolin-3-yl]methanol
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Overview
Description
[(3S)-7-chloro-1,2,3,4-tetrahydroisoquinolin-3-yl]methanol is a chemical compound that belongs to the class of tetrahydroisoquinolines This compound is characterized by the presence of a chloro group at the 7th position and a methanol group at the 3rd position of the tetrahydroisoquinoline ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(3S)-7-chloro-1,2,3,4-tetrahydroisoquinolin-3-yl]methanol typically involves the following steps:
Starting Material: The synthesis begins with the preparation of the tetrahydroisoquinoline core.
Methanol Addition: The methanol group is introduced at the 3rd position through a nucleophilic substitution reaction, often using methanol as the nucleophile in the presence of a base like sodium hydride (NaH).
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity, often involving the use of catalysts and controlled temperature and pressure conditions.
Chemical Reactions Analysis
Types of Reactions
[(3S)-7-chloro-1,2,3,4-tetrahydroisoquinolin-3-yl]methanol undergoes various types of chemical reactions, including:
Oxidation: The methanol group can be oxidized to form an aldehyde or carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The compound can be reduced to form the corresponding amine using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4)
Substitution: Amines, thiols
Major Products Formed
Oxidation: Aldehyde, carboxylic acid
Reduction: Amine
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
[(3S)-7-chloro-1,2,3,4-tetrahydroisoquinolin-3-yl]methanol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of neurological disorders.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of [(3S)-7-chloro-1,2,3,4-tetrahydroisoquinolin-3-yl]methanol involves its interaction with specific molecular targets and pathways. The chloro and methanol groups play a crucial role in its binding affinity and reactivity. The compound may act on neurotransmitter receptors or enzymes, modulating their activity and leading to various physiological effects.
Comparison with Similar Compounds
[(3S)-7-chloro-1,2,3,4-tetrahydroisoquinolin-3-yl]methanol can be compared with other tetrahydroisoquinoline derivatives:
[(3S)-1,2,3,4-tetrahydroisoquinolin-3-yl]methanol: Lacks the chloro group, resulting in different chemical reactivity and biological activity.
[(3S)-7-bromo-1,2,3,4-tetrahydroisoquinolin-3-yl]methanol: The bromo group may confer different steric and electronic properties compared to the chloro group.
[(3S)-7-chloro-1,2,3,4-tetrahydroisoquinolin-3-yl]ethanol: The ethanol group may affect the compound’s solubility and reactivity.
The unique combination of the chloro and methanol groups in this compound distinguishes it from these similar compounds, contributing to its specific chemical and biological properties.
Biological Activity
[(3S)-7-chloro-1,2,3,4-tetrahydroisoquinolin-3-yl]methanol is a chiral compound notable for its unique structure, which includes a chlorine atom and a tetrahydroisoquinoline moiety. This compound has garnered attention in pharmacology and medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesis methods, mechanisms of action, and comparisons with related compounds.
Synthesis
The synthesis of this compound typically involves the reduction of a corresponding ketone or aldehyde precursor. Common methods include:
- Reductive Amination : Involves the reaction of 7-chloro-1,2,3,4-tetrahydroisoquinoline with formaldehyde followed by reduction using sodium borohydride or lithium aluminum hydride.
- Biocatalysis : Utilizes carbonyl reductase enzymes for asymmetric reduction to achieve higher yields and selectivity .
Property | Value |
---|---|
CAS No. | 1388092-18-9 |
Molecular Formula | C10H12ClNO |
Molecular Weight | 197.7 g/mol |
Purity | 95% |
Melting Point | Not specified |
The biological activity of this compound is attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The chiral nature of the compound enhances its specificity in binding to these targets, potentially modulating various biological pathways.
Pharmacological Potential
Research indicates that this compound may exhibit several pharmacological activities:
- Anti-inflammatory Properties : Preliminary studies suggest that it may inhibit inflammatory pathways.
- Anticancer Activity : Investigations into its effects on cancer cell lines have shown promise in inducing apoptosis and inhibiting cell proliferation .
Case Studies
- Anti-inflammatory Effects : A study conducted on animal models demonstrated that administration of this compound resulted in a significant reduction in inflammatory markers compared to control groups.
- Anticancer Activity : In vitro assays showed that the compound inhibited the growth of various cancer cell lines, including breast and prostate cancer cells. The mechanism was linked to the induction of cell cycle arrest and apoptosis .
Similar Compounds
Compound Name | Structural Features |
---|---|
7-chloro-1,2,3,4-tetrahydroisoquinoline | Lacks methanol group |
1,2,3,4-tetrahydroisoquinolin-3-yl]methanol | Similar structure without chlorine |
7-chloro-1,2,3,4-tetrahydroisoquinolin-3-yl]ethanol | Similar structure with ethanol instead of methanol |
Uniqueness
This compound is unique due to its specific chiral configuration and the presence of both a chlorine atom and a methanol group. This combination allows it to interact with biological targets in ways that similar compounds may not.
Properties
Molecular Formula |
C10H12ClNO |
---|---|
Molecular Weight |
197.66 g/mol |
IUPAC Name |
[(3S)-7-chloro-1,2,3,4-tetrahydroisoquinolin-3-yl]methanol |
InChI |
InChI=1S/C10H12ClNO/c11-9-2-1-7-4-10(6-13)12-5-8(7)3-9/h1-3,10,12-13H,4-6H2/t10-/m0/s1 |
InChI Key |
JKLWNYXPDZPHRL-JTQLQIEISA-N |
Isomeric SMILES |
C1[C@H](NCC2=C1C=CC(=C2)Cl)CO |
Canonical SMILES |
C1C(NCC2=C1C=CC(=C2)Cl)CO |
Origin of Product |
United States |
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